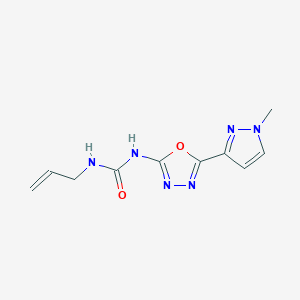amino}-N-(2-oxoazepan-3-yl)acetamide CAS No. 1808348-41-5](/img/structure/B2445208.png)
2-{[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}-N-(2-oxoazepan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(4-fluorophenyl)methylamino}-N-(2-oxoazepan-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a propynyl group, and an azepanone moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-fluorophenyl)methylamino}-N-(2-oxoazepan-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: Starting with 4-fluorobenzyl chloride, which undergoes nucleophilic substitution with propargylamine to form the intermediate.
Amidation: The intermediate is then reacted with 2-oxoazepane-3-carboxylic acid under amidation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Utilizing large reactors to carry out the nucleophilic substitution and amidation reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{(4-fluorophenyl)methylamino}-N-(2-oxoazepan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-{(4-fluorophenyl)methylamino}-N-(2-oxoazepan-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(4-fluorophenyl)methylamino}-N-(2-oxoazepan-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
2-Aminoethyl methacrylate: Another compound with an amino group and potential for polymer synthesis.
Uniqueness
2-{(4-fluorophenyl)methylamino}-N-(2-oxoazepan-3-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl-prop-2-ynylamino]-N-(2-oxoazepan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-2-11-22(12-14-6-8-15(19)9-7-14)13-17(23)21-16-5-3-4-10-20-18(16)24/h1,6-9,16H,3-5,10-13H2,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKPXXBCVCCJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=C(C=C1)F)CC(=O)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B2445132.png)
![1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2445133.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2445138.png)
![N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2445140.png)

![1-((2-([2,3'-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2445144.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2445145.png)
![Tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate](/img/structure/B2445146.png)
